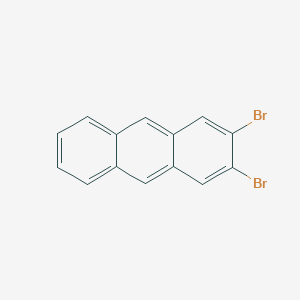

2,3-Dibromoanthracene

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3-dibromoanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Br2/c15-13-7-11-5-9-3-1-2-4-10(9)6-12(11)8-14(13)16/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWKSPWUUMSDFTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C=C(C(=CC3=CC2=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2,3 Dibromoanthracene and Its Derivatives

Historical and Contemporary Approaches to 2,3-Dibromoanthracene Synthesis

The synthesis of this compound, a molecule where the outer rings are functionalized, requires more intricate strategies than the more common 9,10-disubstituted anthracenes. Over the years, chemists have developed several key methodologies to achieve this specific substitution pattern.

The first reported synthesis of the previously unknown this compound was accomplished by Lin and Chou in 1988, utilizing a Diels-Alder reaction as the central step. beilstein-journals.orgnih.govthieme-connect.com This approach highlights a classic strategy for constructing the anthracene (B1667546) skeleton with predefined substitution.

A modified three-step Diels-Alder approach was later developed to enhance efficiency. This method begins with a precursor, 6,7-dibromo-1,4-epoxy-1,4-dihydronaphthalene. The key steps in this streamlined synthesis are:

Epoxide Activation: The process initiates with the opening of the epoxy ring in the starting material using a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂), which generates a diene intermediate.

Diels-Alder Cycloaddition: The resulting diene then reacts with a suitable dienophile, like an acetylene (B1199291) derivative, under mild thermal conditions (60–80°C) to form a bridged bicyclic compound.

Aromatization: The final step involves deoxygenation and aromatization to yield this compound. This can be achieved through catalytic hydrogenation (H₂/Pd-C) or by using red phosphorus.

While effective, the reliance of these Diels-Alder methods on specialized starting materials and multiple purification steps can limit their scalability for industrial applications.

An alternative and powerful strategy for synthesizing this compound involves the Bergman cyclization. beilstein-journals.orgnih.gov This method, published by Bowles and Anthony, utilizes the thermal cyclization of an enediyne precursor to form the anthracene core. beilstein-journals.orgnih.gov The general process involves heating the enediyne in a high-boiling solvent.

A specific application of this protocol starts with 2,3-bis(bromoethynyl)naphthalene. thieme-connect.de The key steps are:

Precursor Preparation: A solution of the enediyne precursor, 2,3-bis(bromoethynyl)naphthalene, is prepared in a solvent like benzene (B151609). thieme-connect.de

Cyclization: The solution, in the presence of a hydrogen donor such as 1,4-cyclohexadiene, is sealed in a steel bomb and heated to high temperatures (e.g., 180°C). thieme-connect.dersc.org This induces the Bergman cyclization, forming a p-benzyne diradical intermediate which is then trapped by the hydrogen donor to form the aromatized this compound. ibm.com This reaction has been reported to proceed with high efficiency, achieving yields of around 80%. thieme-connect.de

This iterative methodology is modular and can be extended to synthesize larger aromatic systems, such as naphthacenes, by further functionalizing the product to create a new enediyne for subsequent cyclization. rsc.org

Optimizing the synthesis of this compound involves a careful selection of reagents and reaction conditions to maximize yield and purity while considering scalability.

The specific conditions for the successful synthesis of this compound are crucial. The table below outlines the reagents and conditions used in the key synthetic routes.

| Synthetic Method | Key Reagents & Solvents | Conditions | Outcome | Reference(s) |

| Diels-Alder | 6,7-dibromo-1,4-epoxy-1,4-dihydronaphthalene, BF₃·OEt₂, acetylene derivatives, H₂/Pd-C | Mild thermal conditions (60–80°C) for cycloaddition. | Forms a bridged bicyclic intermediate, followed by deoxygenation and aromatization. | |

| Bergman Cyclization | 2,3-bis(bromoethynyl)naphthalene, benzene, 1,4-cyclohexadiene | Heated in a sealed steel bomb at 180°C for 2 hours. | High-efficiency formation of this compound (80% yield). | thieme-connect.dersc.org |

| Bergman Cyclization | Enediyne precursors, 1,2-dichlorobenzene (B45396) (solvent), γ-terpinene (H-donor) | High temperatures (180–200°C). | Forms the anthracene skeleton. The use of benzene at 180-200°C in a steel bomb was found to be a better alternative to avoid solvent contamination in the final product. | beilstein-journals.orgnih.gov |

| Halogen Exchange (for precursors) | 9,10-dibromoanthracene (B139309), n-butyllithium (nBuLi), Iodine | THF solvent. Reaction proceeds via a bromine-lithium exchange. | Used to create asymmetrically substituted precursors like 9-bromo-10-iodoanthracene (B15290078) for further reactions. | tubitak.gov.tr |

Analysis of these methods indicates that while direct bromination of anthracene with reagents like bromine (Br₂) and an iron catalyst (Fe) typically yields 9,10-dibromoanthracene, the synthesis of the 2,3-isomer requires building the ring system with the bromine atoms already in place or using more complex regioselective reactions. orgsyn.org Reagents like triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄) are generally used for converting alcohols to bromides, and potassium tert-butoxide (KOtBu) is a strong base often used in elimination reactions, which is relevant in the synthesis of multi-brominated anthracenes (see section 2.2.1). researchgate.net

Optimized Laboratory-Scale and Scalable Preparations

Regioselective Bromination Techniques for Anthracene Systems

Achieving specific bromination patterns on the anthracene core is a significant synthetic challenge due to the high reactivity of the 9 and 10 positions. However, techniques have been developed to synthesize multi-brominated anthracenes by leveraging the properties of precursors like 9,10-dibromoanthracene.

The synthesis of polybrominated anthracenes is often restricted because the reactivity of the aromatic system towards bromine decreases as more bromine atoms are added. beilstein-journals.org Despite this, efficient methods have been developed that start with the readily available 9,10-dibromoanthracene.

One effective strategy involves the addition of bromine to 9,10-dibromoanthracene, followed by an elimination reaction. beilstein-journals.orgnih.govnih.gov

Addition Reaction: When 9,10-dibromoanthracene is treated with molecular bromine in a solvent such as carbon tetrachloride (CCl₄) without a catalyst, an addition reaction occurs across the central ring. beilstein-journals.orgnih.govnih.gov This leads to the formation of 1,2,3,4,9,10-hexabromo-1,2,3,4-tetrahydroanthracene in high yield (95%). nih.govnih.gov

Elimination Reaction: The resulting hexabrominated intermediate can then undergo a base-induced elimination of HBr to re-aromatize the ring system and yield a multi-brominated anthracene. The choice of base is crucial for determining the final product.

Using pyridine (B92270) as the base leads to the formation of 2,9,10-tribromoanthracene in 75% yield. beilstein-journals.orgnih.govnih.gov

An efficient synthesis of 2,3,9,10-tetrabromoanthracene has been achieved through the base-induced elimination of a hexabromoanthracene intermediate using potassium tert-butoxide (t-BuOK). researchgate.net

These multi-brominated anthracenes, which are otherwise difficult to prepare, serve as valuable precursors for a variety of functionalized anthracene derivatives for applications in materials science and organic light-emitting diodes (OLEDs). beilstein-journals.org

Challenges in Achieving Specific Bromination Patterns

Direct bromination of anthracene typically yields substitution at the most reactive 9 and 10 positions. Achieving specific bromination at other positions, such as 2 and 3, requires multi-step synthetic sequences and careful control of reaction conditions to overcome the inherent reactivity of the anthracene core. nih.govbeilstein-journals.org The development of regioselective bromination methods is therefore a significant area of research.

One of the primary challenges is the difficulty in controlling the regioselectivity of electrophilic aromatic substitution on the anthracene nucleus. nih.gov The outer rings are less reactive than the central ring, making direct functionalization at the 2, 3, 6, and 7 positions a formidable task. nih.govbeilstein-journals.org Traditional methods often result in a mixture of isomers that are difficult to separate. asianpubs.org To circumvent this, researchers have developed indirect methods, such as those starting from substituted anthraquinones, which can be chemically modified and then reduced to the corresponding anthracene. beilstein-journals.org However, even these methods can be complex and may not be suitable for all desired substitution patterns.

Another significant hurdle is the potential for over-bromination or the formation of undesired byproducts. The reaction conditions must be finely tuned to prevent the addition of more bromine atoms than desired or substitution at unintended positions. organic-chemistry.org The use of milder and more selective brominating agents, such as N-bromosuccinimide (NBS) in combination with specific catalysts or solvents, has been explored to improve regioselectivity. nih.govresearchgate.net For instance, the use of V2O5-H2O2 to promote bromination with tetrabutylammonium (B224687) bromide has been shown to be a highly selective method for producing specific bromoarenes, including 9,10-dibromoanthracene, under environmentally favorable conditions. organic-chemistry.org

Metal-Catalyzed Coupling Reactions in Anthracene Derivatization

Transition metal-catalyzed cross-coupling reactions have become indispensable tools for the synthesis of functionalized aromatic compounds, including derivatives of this compound. eie.grwiley.comumb.edu These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity, enabling the construction of complex molecular architectures. wiley.com

Palladium-Catalyzed Approaches for Substituted Anthracenes

Palladium catalysis is a cornerstone of modern organic synthesis, and its application in the derivatization of anthracene is widespread. thieme-connect.comresearchgate.net Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, provide versatile methods for introducing a wide range of substituents onto the anthracene scaffold. nih.govresearchgate.netthieme-connect.com For instance, palladium-catalyzed coupling of 9,10-dibromoanthracene with various partners has been successfully employed to synthesize symmetrically and asymmetrically substituted anthracenes. thieme-connect.comresearchgate.net Furthermore, palladium(II)-catalyzed C-H activation and alkenylation of diphenyl carboxylic acids have been developed as a tandem transformation to generate substituted anthracene derivatives. beilstein-journals.orgfrontiersin.org

A notable application is the synthesis of polyazapolyoxamacrocycles containing anthracene units, which has been achieved through palladium-catalyzed amination of dichloroanthracenes. oup.com These reactions demonstrate the power of palladium catalysis to facilitate the construction of large and complex molecular systems.

Cobalt-Catalyzed Cyclotrimerization for Halogenated Anthracenes

Cobalt-catalyzed [2+2+2] cyclotrimerization reactions offer a powerful and direct route to the anthracene core. smolecule.com This methodology involves the cycloaddition of alkynes and has been particularly useful for the synthesis of halogenated anthracenes that are difficult to obtain by other means. beilstein-journals.orgnih.gov A key strategy involves the cobalt-catalyzed cyclotrimerization of bis(propargyl)benzenes with bis(trimethylsilyl)acetylene. beilstein-journals.orgresearchgate.net The resulting TMS-substituted products can then undergo halodesilylation to introduce chlorine, bromine, or iodine at the 2,3- and 2,3,6,7-positions, followed by aromatization to yield the desired halogenated anthracenes in good yields. beilstein-journals.orgnih.govsmolecule.comresearchgate.net This approach provides a valuable alternative to traditional electrophilic substitution methods. beilstein-journals.org

Microwave-assisted cobalt-catalyzed cyclotrimerizations have also been shown to be highly efficient, reducing reaction times and often improving yields. nih.gov The combination of a cobalt catalyst with a zinc co-catalyst has also been reported for the [2+2+2] alkyne-cyclotrimerization to produce substituted anthracenes. beilstein-journals.org

Suzuki-Miyaura Coupling Utilizing this compound as a Substrate

The Suzuki-Miyaura coupling reaction is a highly versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of C-C bonds. Utilizing this compound as a substrate in Suzuki-Miyaura reactions allows for the introduction of a variety of aryl and alkyl groups at the 2 and 3 positions of the anthracene core. acs.orgresearchgate.net This method has been successfully employed to synthesize 2,3-disubstituted anthracenes by reacting this compound with alkylboronic acids. acs.orgresearchgate.net

A significant advancement in this area is the development of a one-pot, sequential, triple Suzuki-Miyaura cross-coupling of dibromoanthracene, which provides an efficient route to organic light-emitting diode (OLED) emitters. nih.govacs.org This strategy highlights the potential for creating complex, functional molecules in a step-economical fashion. The reaction conditions for Suzuki-Miyaura couplings of dibromoanthracenes can be optimized to achieve high yields and selectivity, making it a powerful tool for the synthesis of advanced materials.

Novel Synthetic Pathways for 2,3,6,7-Substituted Anthracene Derivatives

The synthesis of anthracene derivatives with substituents at the 2, 3, 6, and 7 positions is particularly challenging due to the lower reactivity of these positions compared to the 9 and 10 positions. chemrxiv.org This has spurred the development of novel synthetic strategies to access this specific substitution pattern.

Double Bergman Cyclization Routes and Associated Challenges

A notable approach to synthesizing 2,3,6,7-tetrasubstituted anthracenes is through a double Bergman cyclization. nih.govbeilstein-journals.org This method has been successfully used to prepare 2,3,6,7-tetrabromoanthracene. nih.govbeilstein-journals.orgresearchgate.net The synthesis starts from 1,2,4,5-tetraiodobenzene, which is converted in several steps to 1,2,4,5-tetrakis(bromoethynyl)benzene. nih.govbeilstein-journals.orgrsc.org The thermal cyclization of this precursor then yields the desired 2,3,6,7-tetrabromoanthracene. nih.govbeilstein-journals.orgrsc.org

However, this route is not without its challenges. A significant drawback is the explosive nature of the 1,2,4,5-tetrakis(bromoethynyl)benzene precursor in its dry state, necessitating careful handling and often requiring the reaction to be carried out in an autoclave. nih.govbeilstein-journals.orgchemrxiv.org This instability has limited the widespread adoption of this method for preparing 2,3,6,7-substituted anthracene derivatives. chemrxiv.org Despite these difficulties, the double Bergman cyclization remains a key method for accessing this challenging substitution pattern. nih.govbeilstein-journals.org

Vollhardt Cyclization and Double Ring-Closing Condensation Methods

Advanced synthetic strategies provide access to this compound and its derivatives, which are challenging to obtain through classical methods. Two notable approaches are the Vollhardt cyclization and double ring-closing condensation reactions.

The Vollhardt cyclization offers an efficient route to 2,3- and 2,3,6,7-halogenated anthracenes. nih.govresearchgate.net This method involves the cobalt-catalyzed [2+2+2] cycloaddition of bis(propargyl)benzenes with bis(trimethylsilyl)acetylene. nih.govresearchgate.net The resulting trimethylsilyl-substituted intermediates are then subjected to halodesilylation to introduce bromine atoms, followed by dehydrogenation to yield the final aromatic product. nih.govresearchgate.net This strategy has been successfully employed to synthesize 2,3-dihalo- and 2,3,6,7-tetrahaloanthracenes with various substituents. nih.gov A key advantage of this method is the ability to introduce halogen atoms regioselectively at the 2,3- and 2,3,6,7-positions, which are otherwise difficult to functionalize. nih.govresearchgate.net

A related approach involves a palladium-catalyzed cyclodimerization, which has been used in the synthesis of soluble and stable dianthraceno[a,e]pentalenes. rsc.org The synthesis starts with a controlled Sonogashira coupling reaction between this compound and an appropriate alkyne. rsc.org

The double ring-closing condensation method presents a powerful strategy for synthesizing 2,3,6,7-substituted anthracene derivatives, a substitution pattern that is particularly difficult to achieve. chemrxiv.orgnih.gov This approach is exemplified by the preparation of 2,3,6,7-anthracenetetracarbonitrile. chemrxiv.orgnih.gov The synthesis utilizes a stable, protected 1,2,4,5-benzenetetracarbaldehyde as a precursor, which is obtainable in two scalable steps from 2,5-dibromoterephthalaldehyde. chemrxiv.orgnih.gov This precursor undergoes a double intermolecular Wittig reaction under mild conditions, followed by deprotection and an intramolecular double ring-closing condensation to form the anthracene core. chemrxiv.orgnih.gov

Another variation of ring-closing methodology is the twofold Bergman cyclization . This has been used to synthesize 2,3,6,7-tetrabromoanthracene from 1,2,4,5-tetrakis(bromoethynyl)benzene. beilstein-journals.orgnih.govrsc.org The precursor, 1,2,4,5-tetrakis(trimethylsilylethynyl)benzene, is synthesized and then the trimethylsilyl (B98337) groups are substituted with bromine. beilstein-journals.orgnih.gov The resulting unstable intermediate is then subjected to cyclization conditions to yield the tetrabrominated anthracene. beilstein-journals.orgnih.gov

These advanced methods provide versatile and efficient pathways to previously inaccessible anthracene derivatives, opening up new possibilities for materials science applications. nih.govresearchgate.netchemrxiv.orgnih.gov

Interactive Data Table: Comparison of Synthetic Methods

| Method | Key Intermediate(s) | Reagents/Catalysts | Key Reaction Steps | Target Compounds | Reference |

| Vollhardt Cyclization | Bis(propargyl)benzenes, Bis(trimethylsilyl)acetylene | CpCo(CO)2 | Cobalt-catalyzed cyclotrimerization, Halodesilylation, Dehydrogenation/Aromatization | 2,3-Dihalo- and 2,3,6,7-Tetrahaloanthracenes | nih.govresearchgate.net |

| Double Ring-Closing Condensation | Protected 1,2,4,5-benzenetetracarbaldehyde | Wittig reagents | Double intermolecular Wittig reaction, Deprotection, Intramolecular double ring-closing condensation | 2,3,6,7-Substituted anthracene derivatives | chemrxiv.orgnih.gov |

| Twofold Bergman Cyclization | 1,2,4,5-tetrakis(bromoethynyl)benzene | - | Twofold Bergman cyclization | 2,3,6,7-Tetrabromoanthracene | beilstein-journals.orgnih.govrsc.org |

Considerations for Solution Processing and Purity in Synthesis

The utility of this compound and its derivatives in applications like organic electronics is highly dependent on their processability and purity. Solution processing is a desirable fabrication technique, and the solubility of these compounds is a critical factor. rsc.org

Solubility and Solution Processing:

The introduction of substituents can significantly impact the solubility of anthracene derivatives. For instance, the synthesis of soluble dianthraceno[a,e]pentalenes was achieved by incorporating phenyl substituents. rsc.org While the parent compounds may have limited solubility, derivatization can enhance their processability for applications like solution-processed field-effect transistors. rsc.org The choice of solvent is also crucial; for example, photobromination of 9,10-dibromoanthracene in carbon tetrachloride has been shown to be an effective method where the product precipitates during the reaction, facilitating its isolation. nih.govbeilstein-journals.org

Purity and Purification:

Achieving high purity is paramount, as impurities can detrimentally affect the performance of organic electronic devices. Common purification techniques for this compound and its derivatives include recrystallization and column chromatography. For example, after synthesis, crude this compound can be purified by recrystallization from ethanol (B145695) or by column chromatography to achieve high purity. In the synthesis of hexabromide derivatives, a simple recrystallization after precipitation from the reaction mixture can yield a pure product. nih.govbeilstein-journals.org

The stability of intermediates and final products is also a key consideration. Some intermediates, such as 1,2,4,5-tetrakis(bromoethynyl)benzene used in the synthesis of 2,3,6,7-tetrabromoanthracene, are unstable and potentially explosive when dry, necessitating their immediate use in the subsequent step. beilstein-journals.orgnih.gov Furthermore, some brominated anthracenes are sensitive to light and can undergo aromatization or epimerization, requiring storage in the dark and at low temperatures to maintain their purity. nih.govbeilstein-journals.org Reaction monitoring, often by thin-layer chromatography (TLC), is essential to control the formation of byproducts and to determine the optimal reaction time for achieving the highest yield of the desired isomer.

Interactive Data Table: Purity and Processing Factors

| Factor | Consideration | Example | Reference |

| Solubility | Introduction of solubilizing groups | Phenyl substituents on dianthraceno[a,e]pentalenes enhance solubility for solution processing. | rsc.org |

| Purification | Recrystallization and chromatography | Crude this compound is purified by recrystallization from ethanol or column chromatography. | |

| Stability | Light and thermal sensitivity of intermediates and products | Hexabromide derivatives can be sensitive to daylight and may require storage in the dark. | nih.govbeilstein-journals.org |

| Reaction Control | Monitoring by TLC to minimize byproducts | Essential for isolating the desired isomer during bromination reactions. |

Reaction Mechanisms and Pathways of 2,3 Dibromoanthracene

Reactivity of Bromine Substituents as Strategic Functionalization Sites

The two bromine atoms on the terminal ring of the anthracene (B1667546) scaffold are the primary sites of reactivity, enabling the molecule's derivatization. These sites allow for the introduction of new functional groups and the extension of the molecule's π-conjugated system through several mechanistic pathways.

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. Unlike the more common SN1 and SN2 reactions seen with alkyl halides, the SNAr mechanism involves a two-step addition-elimination process. The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The reaction is completed by the departure of the leaving group, which restores the aromaticity of the ring.

A critical requirement for the SNAr mechanism is the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group. mnstate.edubrandeis.edu These groups are necessary to stabilize the negative charge of the Meisenheimer complex through resonance. The 2,3-dibromoanthracene molecule lacks such activating groups. The bromine atoms themselves are only weakly deactivating, and the anthracene ring system is electron-rich and thus inherently unreactive toward nucleophiles. Consequently, direct nucleophilic substitution of the bromine atoms on this compound via a standard SNAr pathway is mechanistically unfavorable and generally not observed under typical conditions. Forcing such a reaction would likely require extremely harsh conditions of high temperature and pressure or the use of very powerful nucleophiles.

A more synthetically useful strategy for the functionalization of this compound is through lithiation, which involves a bromine-lithium exchange reaction. This process is typically carried out using organolithium reagents, such as n-butyllithium (n-BuLi), at low temperatures in an inert solvent like tetrahydrofuran (B95107) (THF). The mechanism involves the nucleophilic attack of the alkyl group from the organolithium reagent on the bromine atom, leading to the formation of a 2,3-dilithioanthracene intermediate and an alkyl bromide byproduct.

This dilithiated intermediate is a powerful dianionic nucleophile and serves as a versatile synthon for further reactions. It can react with a wide range of electrophiles to introduce new substituents at the 2- and 3-positions. This method circumvents the limitations of direct nucleophilic substitution and provides a robust pathway for creating new carbon-carbon or carbon-heteroatom bonds.

Table 1: Potential Derivatization Reactions via Lithiated Anthracene Intermediate

| Electrophile | Reagent Example | Resulting Functional Group | Product Type |

| Carbon Dioxide | CO₂ (gas) | Carboxylic Acid (-COOH) | 2,3-Anthracenedicarboxylic acid |

| Aldehydes/Ketones | Formaldehyde (HCHO) | Hydroxymethyl (-CH₂OH) | 2,3-Bis(hydroxymethyl)anthracene |

| Alkyl Halides | Methyl Iodide (CH₃I) | Methyl (-CH₃) | 2,3-Dimethylanthracene |

| Borates | Trimethyl borate (B1201080) B(OCH₃)₃ | Boronic Acid (-B(OH)₂) | Anthracene-2,3-diboronic acid |

This two-step sequence of lithiation followed by electrophilic quench is a cornerstone strategy for elaborating the structure of aryl halides like this compound.

Annulation Reactions and Polycyclic Aromatic Hydrocarbon Construction

The rigid, planar structure and reactive bromine sites of this compound make it an excellent building block for constructing larger, more complex polycyclic aromatic hydrocarbons (PAHs) and other extended π-systems. These larger structures are of significant interest for their applications in organic electronics and materials science.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming new C-C bonds, and they are widely used to extend the conjugation of aromatic systems. The bromine atoms of this compound serve as ideal handles for these transformations. Two of the most common methods employed are the Suzuki-Miyaura coupling and the Sonogashira coupling.

The Suzuki-Miyaura coupling involves the reaction of the dibromoanthracene with an organoboron compound, typically an aryl or vinyl boronic acid, in the presence of a palladium catalyst and a base. mdpi.comresearchgate.net This reaction is highly efficient for creating bi-aryl linkages. The Sonogashira coupling reacts the dibromoanthracene with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. rsc.orguni-graz.at This method is exceptionally useful for introducing alkynyl substituents, which can be used to build rigid, linear π-conjugated structures.

These reactions allow for the precise, stepwise construction of larger PAHs, where the anthracene core is fused or linked to other aromatic units. This "bottom-up" synthetic approach provides access to a vast array of functional materials with tailored electronic and optical properties. cymitquimica.com

Table 2: Examples of Cross-Coupling Reactions for Extending π-Systems

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd(0) complex (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Diaryl-substituted anthracene |

| Sonogashira | Terminal alkyne | Pd(0) complex, Cu(I) salt (e.g., CuI), Amine base | Di-alkynyl-substituted anthracene |

The Diels-Alder reaction is a formal [4+2] cycloaddition that is a powerful method for forming six-membered rings. mdpi.com In anthracene, the central ring (positions 9 and 10) is the most electron-rich and sterically accessible, making it the most reactive diene for Diels-Alder reactions. mnstate.edu Cycloaddition across the terminal ring, which would involve the 2,3-positions, is electronically and sterically disfavored. The aromatic stabilization of the terminal benzene (B151609) ring would be lost, making the reaction energetically costly.

Therefore, a formal [4+2] annulation involving the 2,3-positions of this compound is not a typical reaction pathway. For such a reaction to occur, the inherent reactivity of the 9,10-positions would need to be suppressed, for example, by pre-substituting these sites with bulky groups. rsc.org Research on other substituted anthracenes has shown that by using multiple substituents with significant steric hindrance on both the anthracene diene and the dienophile, the reaction can be shifted away from the central ring to the terminal 1,4-positions. rsc.org While not a direct [4+2] annulation at the 2,3-positions, this principle demonstrates that redirecting the cycloaddition away from the central ring is possible, albeit challenging. A direct Diels-Alder reaction where the C2-C3 bond acts as part of the diene is not a feasible mechanism.

In the field of nanotechnology and surface science, this compound can be used as a molecular precursor for the bottom-up synthesis of covalent nanostructures directly on a solid surface. This process, often performed under ultra-high vacuum conditions, typically utilizes an Ullmann-type coupling mechanism. The reaction is initiated by heating the substrate, which causes the cleavage of the carbon-bromine bonds. This dehalogenation step creates highly reactive radical sites on the anthracene molecules.

These surface-stabilized radicals can then diffuse across the surface and react with each other to form new C-C bonds, leading to the formation of dimers, trimers, and even larger polymeric structures. The structure of the resulting products can be highly influenced by the underlying substrate, which acts as a template.

Research has shown that when this compound is deposited on a gold surface (Au(111)), the subsequent on-surface coupling leads to the formation of both four-membered-ring dimers and six-membered-ring trimers. mdpi.com In contrast, when the reaction is performed on a different crystal face of gold (Au(100)), the molecules align with the reconstruction rows of the surface, leading to a highly selective formation of only dimers through a [2+2] cycloaddition pathway. mdpi.com This demonstrates the powerful role of the substrate in directing the reaction pathway and controlling the final product in on-surface synthesis.

Elimination and Aromatization Processes in Halogenated Anthracenes

The transformation of halogenated saturated or partially saturated anthracene precursors into fully aromatic systems is a cornerstone of synthetic strategies for producing functionalized polycyclic aromatic hydrocarbons. These reactions, primarily driven by base-induced elimination, are governed by mechanistic principles that dictate the regioselectivity and stereoselectivity of the resulting products. The process involves the removal of hydrogen halides (HBr, in this context) from a brominated tetrahydroanthracene (B13747835) core, leading to the re-establishment of the resonant π-system characteristic of anthracene.

The synthesis of specific tetrabromoanthracene isomers often relies on the controlled, base-induced dehydrobromination of hexabromo-tetrahydroanthracene precursors. The choice of base and the stereochemistry of the starting hexabromide are critical factors that direct the outcome of the elimination reaction.

Research has demonstrated that different bases can selectively produce different isomers from the same or different hexabromide stereoisomers. For instance, the treatment of 1,2,3,4,9,10-hexabromo-1,2,3,4-tetrahydroanthracene with various bases leads to distinct products. Pyridine-induced elimination has been shown to yield 2,9,10-tribromoanthracene. nih.gov In contrast, stronger bases or different reaction conditions can favor the formation of tetrabromoanthracene isomers. The stereoisomeric configuration of the starting material plays a crucial role; different stereoisomers of hexabromide precursors can afford different ratios of elimination products under the same basic conditions. nih.gov

The reaction of specific hexabromide stereoisomers with bases like sodium methoxide (B1231860) has been studied, revealing that the process can yield a mixture of tribromo-methoxyanthracene products. nih.gov For example, two different stereoisomers of a methoxy-hexabromo-tetrahydroanthracene, when treated with sodium methoxide, both produced a mixture of 1-methoxy-3,9,10-tribromoanthracene and 1-methoxy-2,9,10-tribromoanthracene, albeit in different ratios. nih.gov This highlights the influence of the substrate's stereochemistry on the reaction pathway.

| Precursor | Base | Major Product(s) | Reference |

|---|---|---|---|

| 1,2,3,4,9,10-Hexabromo-1,2,3,4-tetrahydroanthracene | Pyridine (B92270) | 2,9,10-Tribromoanthracene | nih.gov |

| 1,2,3,4,9,10-Hexabromo-1,2,3,4-tetrahydroanthracene | NaOH in THF/H₂O | 9,10-Dibromoanthracene (B139309) | nih.gov |

| Stereoisomer 7 (Methoxy-hexabromo derivative) | Sodium Methoxide in THF | 1-Methoxy-2,9,10-tribromoanthracene & 1-Methoxy-3,9,10-tribromoanthracene (64:36 ratio) | nih.gov |

| Stereoisomer 8 (Methoxy-hexabromo derivative) | Sodium Methoxide in THF | 1-Methoxy-3,9,10-tribromoanthracene & 1-Methoxy-2,9,10-tribromoanthracene (55:45 ratio) | nih.gov |

The aromatization of halogenated anthracenes typically proceeds through a bimolecular elimination (E2) mechanism. mgscience.ac.in This pathway involves a single, concerted transition state where the base abstracts a proton from a beta-carbon while the leaving group (bromide) on the alpha-carbon is simultaneously eliminated. libretexts.org A critical requirement for the E2 mechanism is a specific spatial arrangement of the proton and the leaving group, known as an anti-periplanar conformation. mgscience.ac.inchemistrysteps.com In this geometry, the hydrogen, the two carbons, and the bromine lie in the same plane, with the hydrogen and bromine on opposite sides of the C-C bond. This alignment facilitates the smooth rehybridization of the carbon atoms from sp³ to sp² and the formation of the new π-bond. chemistrysteps.com

The stereochemistry of the starting material dictates the stereochemistry of the resulting alkene, a principle known as stereospecificity in cases with a single beta-hydrogen. libretexts.orgchemistrysteps.com In the context of the partially saturated anthracene ring system, the rigid structure influences which protons are accessible for abstraction in an anti-periplanar fashion, thereby controlling the position of the newly formed double bonds and the identity of the final aromatic product.

Role of Intermediates in Complex Reaction Sequences (e.g., Biradical Intermediates)

While many reactions of anthracene derivatives proceed through ionic or concerted pathways, certain complex sequences, particularly those involving photochemical or electrochemical stimuli, can involve radical intermediates. Among these, biradicals (or diradicals) represent a fascinating class of reactive species where two unpaired electrons exist on different atoms.

Research into advanced molecular switches has provided insight into the formation and stability of biradical intermediates derived from anthracene structures. In one study, an anthracene-extended bis-thiaxanthylidene system was shown to exist in three distinct, stable states: a dication, a folded closed-shell molecule, and a remarkably stable open-shell triplet biradical. The interconversion between these states could be controlled by electricity, temperature, or light.

The orthogonal, open-shell triplet biradical was found to be kinetically trapped after reduction of the dicationic precursor. This biradical state was characterized by a high activation barrier (ΔG‡(293 K) = 25.7 kcal mol⁻¹) for conversion to the more stable, folded closed-shell form, indicating significant stability. This system demonstrates that with appropriate structural design, anthracene derivatives can form and sustain biradical intermediates, which can be key players in multistate molecular machinery. While this example does not involve an elimination reaction, it confirms the capacity of the anthracene framework to support stable biradical intermediates in complex reaction sequences.

Advanced Spectroscopic and Computational Characterization of 2,3 Dibromoanthracene

Quantum Chemical Studies and Theoretical Insights

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic properties of molecules. researchgate.net This method is frequently employed to analyze anthracene (B1667546) derivatives, providing insights into their frontier molecular orbitals, electron distribution, and reactivity. researchgate.netuni-heidelberg.de While 2,3-dibromoanthracene is a vital precursor in the synthesis of advanced materials, detailed DFT analyses published in peer-reviewed literature focusing specifically on the isolated molecule are limited. acs.orgrsc.org However, the principles of DFT are regularly applied to the complex systems and polymers derived from it. osti.govrsc.org

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's electronic behavior, including its absorption and emission properties and its ability to participate in chemical reactions. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. dokumen.pub

For anthracene and its derivatives, the HOMO and LUMO are typically π-orbitals distributed across the aromatic framework. The introduction of bromine substituents at the 2 and 3 positions is expected to influence the energies of these orbitals through inductive and resonance effects. While specific, calculated HOMO and LUMO energy values for this compound are not extensively detailed in standalone studies, DFT calculations on closely related and more complex structures derived from it are common. For instance, time-dependent DFT (TD-DFT) calculations at the B3LYP/6-31G** level have been used to analyze the HOMO→LUMO transitions in dianthraceno[a,e]pentalenes synthesized from this compound precursors. rsc.org Such studies are essential for understanding the optoelectronic properties of the resulting materials.

Table 1: Computational Methods for Electronic Structure Analysis

| Computational Method | Application | Relevance to this compound |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of molecular geometry and electronic properties. researchgate.net | Foundational method for analyzing derivatives and polymers. osti.govrsc.org |

Density of States (DOS) analysis provides a graphical representation of the number of available electronic states at each energy level. It offers a more detailed picture of the electronic structure than the discrete energy levels of HOMO and LUMO alone. In the context of materials science, DOS is particularly useful for understanding the electronic properties of extended systems like polymers and surface-adsorbed molecules.

Studies have focused on the DOS of nanoribbons and oligomers formed from the on-surface polymerization of this compound. osti.govresearchgate.net For example, scanning tunneling microscopy (STM) images of tetracene-based nanoribbons, which can be formed via a similar protocol, are often compared with Tight-Binding (TB) simulations of the DOS to identify the spatial distribution of the HOMO and LUMO states across the polymer chain. osti.govresearchgate.net This approach helps to characterize the electronic structure of the final material, for which this compound serves as a fundamental precursor.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a DFT calculation into a more intuitive picture of localized bonds, lone pairs, and atomic charges. This analysis is valuable for understanding charge distribution, hybridization, and donor-acceptor interactions within a molecule.

While a specific NBO analysis for this compound is not prominently featured in the reviewed literature, this technique has been applied to other substituted anthracenes to rationalize their reactivity. For instance, NBO analysis has been used to investigate the partial charges on the atoms of 1,5-disubstituted anthracenes, helping to explain the regioselectivity observed in Diels-Alder reactions. researchgate.net Applying this method to this compound would likely reveal the electron-withdrawing effect of the bromine atoms on the anthracene core, providing insight into its chemical behavior and intermolecular interactions.

Molecular Modeling of Packing Structures and Intermolecular Interactions

The arrangement of molecules in the solid state or on a surface dictates the macroscopic properties of a material. Molecular modeling and simulation are essential for predicting and understanding these packing structures and the non-covalent forces that govern them.

For this compound, significant research has been conducted on its behavior when deposited on metallic surfaces, which is the first step in on-surface synthesis of covalent nanostructures. researchgate.netacs.orgfu-berlin.de

On-Surface Assembly : When deposited on Au(100) and Au(111) surfaces, intact this compound molecules have been observed to form highly ordered, close-packed islands. researchgate.net On the Au(100) surface, the molecules show a preference for adsorbing along the corrugation rows of the substrate. researchgate.net Upon heating, the bromine atoms dissociate, allowing the activated anthracene moieties to polymerize into dimers and trimers. researchgate.netfu-berlin.de

Simulation of Precursor Structures : To better predict the outcome of such on-surface reactions, lattice Monte Carlo simulations have been employed. acs.org These models predict the structure of the intermediate metal-organic networks that form before covalent bonding occurs. By treating the halogen atoms as active interaction sites, these simulations can explore how the position of the halogens on the anthracene core affects the morphology of the resulting assemblies. acs.org This predictive capability is crucial for designing new materials with desired topologies from halogenated precursors like this compound. acs.org

The solid-state packing of anthracene derivatives is often characterized by π-π stacking and C-H···π interactions, which are critical for properties like charge transport in organic semiconductors. rsc.org While a detailed crystal structure analysis of this compound itself is not the focus of these studies, the modeling of its interactions on surfaces provides key insights into the initial stages of material formation. researchgate.netacs.org

Applications in Advanced Functional Materials and Optoelectronics

Organic Light-Emitting Diodes (OLEDs) and Electroluminescent Devices

Derivatives of 2,3-dibromoanthracene are promising candidates for use in the emissive layers of OLEDs, contributing to the generation of vibrant and efficient light.

The anthracene (B1667546) core is a well-established luminophore, and the introduction of bromine atoms at the 2 and 3 positions provides reactive sites for further chemical modifications. Through cross-coupling reactions, various functional groups can be attached to the anthracene backbone, leading to the creation of novel emissive materials. These derivatives can be engineered to emit light across the visible spectrum, particularly in the blue and green regions, which are crucial for full-color displays and white lighting applications. acs.orgrsc.org

In addition to serving as the primary emitting species, this compound derivatives can also function as dopants in a host material. In a guest-host system, a small amount of the dopant is dispersed within a host matrix. This approach can improve device efficiency and color purity by minimizing concentration quenching, a phenomenon that reduces luminescence at high concentrations of the emitting material. researchgate.net The bulky substituents that can be introduced via the bromo-positions can help to prevent intermolecular interactions that often lead to undesirable shifts in emission wavelength. researchgate.net

The design of these derivatives often involves incorporating electron-donating or electron-withdrawing groups to manipulate the frontier molecular orbital energy levels (HOMO and LUMO). This tuning is critical for efficient charge injection and transport within the OLED, ultimately leading to higher quantum efficiencies. bohrium.com For instance, attaching arylamine moieties can enhance hole-transporting properties, leading to more balanced charge injection and improved device performance. researchgate.net

Brightness and Efficiency: The external quantum efficiency (EQE) of an OLED is a measure of its ability to convert electrical current into light. By optimizing the molecular structure of this compound derivatives, it is possible to achieve high photoluminescence quantum yields (PLQY), which is a key factor for high EQE. researchgate.net For instance, creating molecules with rigid and planar structures can enhance the oscillator strength of the electronic transitions, leading to more efficient light emission. Furthermore, achieving balanced electron and hole injection and transport is crucial for maximizing the recombination of charge carriers in the emissive layer, which directly impacts brightness and efficiency. rsc.org Research on various anthracene derivatives has demonstrated that high efficiencies are attainable, with some devices reaching external quantum efficiencies of up to 7%. bohrium.com

Color Purity: The color purity of an OLED is determined by the full width at half maximum (FWHM) of its emission spectrum. Narrower FWHM values correspond to more saturated and purer colors. The substitution pattern on the anthracene core can significantly influence the emission spectrum. Strategic placement of bulky side groups can prevent the formation of aggregates, which often leads to broadened emission spectra and a shift in the emission color. researchgate.net For example, pyrene-benzimidazole derivatives have been shown to exhibit pure blue electroluminescence with specific CIE coordinates by mitigating π-π stacking. nih.gov

The following table summarizes the performance of OLEDs based on different anthracene derivatives, highlighting the potential for achieving high brightness and efficiency.

| Emissive Material Type | External Quantum Efficiency (EQE) | Brightness (cd/m²) | Emission Color | Reference |

| Anthracene Derivative (8d) | ~7% (at low current density) | >20,000 | - | bohrium.com |

| TPA-TAn-DMAC (non-doped) | 4.9% | - | Deep-Blue (0.14, 0.18) | rsc.org |

| Cz-TAn-DMAC (doped) | 4.8% | - | Blue (0.15, 0.08) | rsc.org |

| Blue Ph-OLED | 31.62% | 214,255 | Blue (0.175, 0.446) | nih.gov |

| Deep-Blue TTA Fluorescent Device | 10.2% | - | Deep-Blue (0.134, 0.131) | researchgate.netdntb.gov.ua |

Organic Field-Effect Transistors (OFETs) and Organic Semiconductors

The planar and rigid structure of the anthracene core makes this compound a promising building block for organic semiconductors used in OFETs. These materials form the active layer in the transistor, responsible for charge transport.

The charge carrier mobility (µ) is a critical parameter that determines the performance of an OFET. High mobility is essential for fast switching speeds and high drive currents. Several design principles can be applied to this compound derivatives to enhance their charge carrier mobility.

One key strategy is to extend the π-conjugation of the molecule. nih.govresearchgate.net This can be achieved by attaching other aromatic groups to the anthracene core via the bromine atoms. A larger conjugated system allows for more efficient delocalization of charge carriers, which generally leads to higher mobility.

Another important principle is to enhance molecular planarity . researchgate.netpkusz.edu.cn A planar molecular structure facilitates closer intermolecular packing in the solid state, which is crucial for efficient charge transport between adjacent molecules. The introduction of substituents can sometimes distort the planarity of the anthracene core, so careful selection of these groups is necessary.

Furthermore, the introduction of specific functional groups can be used to tune the electronic properties of the material. For example, incorporating electron-withdrawing groups like fluorine or cyano can lower the LUMO energy level, which is beneficial for n-type (electron) transport. nih.gov Conversely, electron-donating groups can be used to favor p-type (hole) transport.

The performance of an organic semiconductor is not solely dependent on the properties of individual molecules but is also heavily influenced by how these molecules arrange themselves in the solid state. The planar structure of the anthracene core promotes strong intermolecular π-π interactions, which are essential for efficient charge transport. researchgate.net

In the solid state, anthracene and its derivatives often adopt a herringbone packing motif . researchgate.netrsc.org In this arrangement, the molecules are packed in a face-to-edge manner. This type of packing can provide multiple pathways for charge transport, leading to two-dimensional (2D) charge transport characteristics. The efficiency of charge hopping between adjacent molecules is highly dependent on the distance between them and their relative orientation.

The substituents on the this compound core can significantly influence the molecular packing. Bulky substituents can increase the distance between molecules, potentially hindering charge transport. However, they can also be used to control the orientation of the molecules and prevent undesirable aggregation. rsc.org Theoretical studies have shown that aryl substituents at the 2,6-position of anthracene can lead to a thermally stable "herringbone" stacking motif with isotropic 2D transport properties. rsc.org The arrangement of molecules relative to the substrate is also critical; a standing-up orientation is generally preferred for lateral charge transport in thin-film transistors. rsc.org

For practical applications, organic electronic devices must exhibit stable performance over time and under various operating conditions, including elevated temperatures. The thermal stability of the organic semiconductor is therefore a crucial factor.

Thermogravimetric analysis (TGA) is often used to assess the thermal stability of organic materials. Derivatives of 2,6-dibromo-anthracene have shown thermal stability up to 350°C. pkusz.edu.cn The choice of substituents can have a noticeable effect on the melting point and decomposition temperature of anthracene derivatives. researchgate.net

In the context of OFETs, the performance of the device can degrade at elevated temperatures. This degradation can be due to various factors, including morphological changes in the organic semiconductor film and degradation of the interfaces between the different layers of the device. However, some anthracene derivatives have demonstrated excellent thermal stability in devices. For example, an OFET based on 2,6-bis(dibenzo[b,d]furan-3-yl)anthracene (BDBFAnt) maintained a high hole mobility of up to 3.0 cm²/Vs with excellent thermal stability at temperatures up to 220°C. pkusz.edu.cn The mobility of this device only slightly decreased from 3.0 to 1.8 cm²/Vs after annealing at 220°C. pkusz.edu.cn

The following table provides data on the thermal stability of some anthracene-based materials.

| Compound | Decomposition Temperature (Td) | Device Annealing Temperature | Mobility Change | Reference |

| BOPAnt | 350°C | - | - | pkusz.edu.cn |

| BSPAnt | 350°C | - | - | pkusz.edu.cn |

| BEPAnt | 300°C | - | - | pkusz.edu.cn |

| BDBFAnt | - | 220°C | 3.0 to 1.8 cm²/Vs | pkusz.edu.cn |

Organic Photovoltaics (OPVs) and Energy Conversion

In the field of organic photovoltaics, the design of electron donor and acceptor molecules is critical for achieving high power conversion efficiencies (PCEs). Anthracene derivatives are explored for these roles due to their excellent electron mobility and tunable energy levels. While this compound itself is primarily a synthetic intermediate, its derivatives are integral to constructing more complex molecules for OPVs. cymitquimica.com The bromine atoms at the 2 and 3 positions serve as reactive sites for cross-coupling reactions, allowing for the extension of the π-conjugated system and the attachment of various functional groups.

The performance of small molecule acceptors (SMAs) in OPVs can be significantly influenced by molecular engineering, including halogenation. For instance, stepwise bromination on the central units of acceptor molecules has been shown to enhance intermolecular packing, crystallinity, and the dielectric constant. nih.gov This strategy can lead to improved charge separation and transport dynamics, ultimately boosting the short-circuit current (JSC) and fill factor (FF) of the solar cell device. nih.gov

| Device Parameter | Influence of Molecular Structure | Reference |

|---|---|---|

| Power Conversion Efficiency (PCE) | Enhanced by using brominated acceptors and A-A-D-A-A type donors. | nih.govnih.gov |

| Short-Circuit Current (JSC) | Increased with acceptors having higher dielectric constants and optimized charge transport. | nih.gov |

| Fill Factor (FF) | Improved through enhanced charge separation and transport dynamics in brominated systems. | nih.gov |

| Open-Circuit Voltage (VOC) | Tunable by modifying the HOMO/LUMO energy levels of the donor and acceptor molecules. | researchgate.net |

Fluorescent Probes and Bio-imaging Applications

The inherent fluorescence of the anthracene scaffold is a key property exploited in the development of probes for biological imaging. Anthracene and its derivatives are known for their chemical stability, high quantum yield, and the relative ease with which they can be chemically modified to create sensors for specific analytes or cellular components. nih.gov

Anthracene exhibits fluorescence with an excitation peak typically around 356 nm and an emission peak near 397 nm. aatbio.com This fluorescence can be modulated by attaching different functional groups. For instance, introducing styryl and triphenylamine (B166846) groups to the anthracene core can increase conjugation and induce intramolecular charge transfer (ICT) properties, which are useful for sensing applications. rsc.org

Researchers have developed anthracene-based fluorescent probes for the detection of various ions and molecules in biological contexts. A probe integrating a thiophene (B33073) moiety with an anthracene core demonstrated selective "turn-on" fluorescence in the presence of chromium (III) ions with a low detection limit of 0.4 μM. nih.gov Similarly, probes have been designed to detect hydrogen sulfide (B99878) (H₂S) through a nucleophilic reaction that triggers a fluorescent response. nih.gov Other anthracene carboxamide-based probes have been synthesized for the rapid and sensitive detection of mitochondrial hypochlorite (B82951), responding within seconds and exhibiting a low detection limit of 23 nM. mdpi.com These examples highlight the versatility of the anthracene framework in creating highly specific and sensitive molecular probes. nih.govrsc.orgnih.gov

| Probe Type | Target Analyte | Key Features | Reference |

|---|---|---|---|

| Anthracene-Thiophene Schiff Base | Chromium (III) ions | "Turn-on" fluorescence, 0.4 μM detection limit, <1 min response. | nih.gov |

| Anthracene Carboxamide | Mitochondrial Hypochlorite (ClO⁻) | Fast response (6 s), 23 nM detection limit, high photostability. | mdpi.com |

| 9-anthracenecarboxaldehyde derivative | Hydrogen Sulfide (HS⁻) | High sensitivity, low cytotoxicity. | nih.gov |

| Anthracene Carboxyimide Selenide | Hypochlorous Acid (HOCl) | 104-fold fluorescence enhancement, 36.2 nM detection limit, 4s response. | rsc.org |

Mitochondria are crucial organelles, and their dysfunction is linked to a wide range of diseases. nih.gov Fluorescent probes that can selectively target and image mitochondria are therefore valuable tools in cell biology. The design of such probes often involves two main strategies for mitochondrial accumulation. The first relies on the highly negative mitochondrial membrane potential (MMP) to attract lipophilic, cationic dyes like rhodamine derivatives. nih.govscbt.com

The second strategy, which is independent of MMP, involves specific interactions with mitochondrial components. nih.gov Anthracene derivatives can be functionalized to achieve selective mitochondrial localization. By introducing a triphenylphosphonium cation to an anthracene carboxyimide structure, researchers have created a water-soluble probe that selectively accumulates in mitochondria. mdpi.com This modification allows the probe to specifically image hypochlorite within these organelles. mdpi.com Similarly, novel fluorescent probes based on 2,1,3-benzothiadiazole (B189464) have been designed with a specific molecular architecture that promotes selective staining of mitochondria, proving more efficient than some commercially available dyes. doi.org The development of these targeted probes enables the study of specific molecular events within mitochondria in living cells with low toxicity. mdpi.comdoi.org

Integration into Multifunctional Devices (e.g., Organic Light-Emitting Transistors, Organic Field-Effect Optical Waveguides)

The combination of charge transport and light-emitting properties in anthracene derivatives makes them suitable for integration into multifunctional optoelectronic devices. This compound and its isomers, such as 9,10-dibromoanthracene (B139309), are key building blocks for the synthesis of semiconducting molecules and polymers used in Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs). ossila.com

A significant advancement in integrated optoelectronics is the development of the organic field-effect optical waveguide (OFEW). nih.gov This device merges the functions of a field-effect transistor and an optical waveguide into a single unit. nih.govresearchgate.net In an OFEW, the propagation of light through the organic semiconductor crystal can be directly modulated by the gate voltage of the transistor. nih.gov This allows for electrical control of optical signals, a critical step towards creating high-density, high-speed optoelectronic circuits on a single chip. researchgate.net Anthracene-based molecular crystals, known for their waveguiding properties and flexibility, are excellent candidates for such applications. researchgate.netresearchgate.net The ability to tune light propagation via an electric field opens up possibilities for creating scalable and integrated photonic and electronic systems. nih.gov

Supramolecular Assembly and Host-Guest Chemistry

Supramolecular chemistry involves the design of complex chemical systems held together by non-covalent interactions. Anthracene units are frequently used as building blocks in this field to construct macrocyclic rings and cages capable of forming host-guest complexes. researchgate.net The rigid structure of anthracene provides a well-defined scaffold for creating cavities that can encapsulate guest molecules.

For example, macrocycles formed by linking anthracene units have been shown to form stable host-guest complexes with fullerenes like C₆₀ and C₇₀. researchgate.net The binding in these systems is driven by multiple C-H···π interactions between the host and the guest. The association constants for these complexes can be significant, indicating strong and selective binding. researchgate.net Triptycene-derived macrotricyclic hosts that incorporate an anthracene moiety have also been synthesized. These hosts can form rsc.orgpseudorotaxanes and rsc.orgrotaxanes with paraquat (B189505) derivatives, demonstrating complex threading and binding behaviors dependent on the guest's structure. researchgate.net This area of research, known as host-guest chemistry, is fundamental to developing molecular sensors, delivery systems, and molecular machines. beilstein-journals.orgmdpi.com

Advanced Functionalization and Derivatization Strategies

Strategies for Enhancing Solubility and Processability of Anthracene (B1667546) Systems

The inherent low solubility of polycyclic aromatic hydrocarbons like 2,3-dibromoanthracene in common organic solvents often impedes their practical application. Several chemical modification strategies have been developed to address this limitation.

Sulfoniumization has emerged as a potent strategy for solubilizing and functionalizing a diverse range of polycyclic aromatic hydrocarbons. This one-step protocol can be conceptually applied to this compound to enhance its solubility. The introduction of sulfonium (B1226848) salt moieties not only improves solubility but also provides a reactive handle for subsequent post-functionalization reactions. This allows for the formation of new C-C and C-heteroatom bonds, expanding the synthetic utility of the anthracene core. Aryl sulfonium salts are versatile reagents in cross-coupling reactions and can be activated by light, making them useful in photoredox catalysis for forming challenging chemical bonds. rwth-aachen.deresearchgate.net

To impart water solubility to the hydrophobic anthracene scaffold, the introduction of hydrophilic substituents is a common and effective approach.

Triethylene Glycol (TEG) Chains: The attachment of oligo(ethylene glycol) chains, such as triethylene glycol, can significantly improve the solubility of aromatic compounds in aqueous and polar organic solvents. rsc.orgresearchgate.net For instance, TEG-substituted naphthalocyanines have demonstrated a considerable improvement in solubility. researchgate.net A similar strategy could be employed for this compound, potentially through ether or ester linkages, to enhance its processability for biological or optoelectronic applications.

Carboxyl Groups: The introduction of carboxyl groups is another effective method to increase polarity and solubility. While direct carboxylation of anthracene can be challenging, functionalization of derivatives offers a viable route. For example, 9-anthracenecarboxylic acid can be synthesized from 9,10-dibromoanthracene (B139309) via a lithium-halogen exchange reaction followed by treatment with dry ice. google.com A similar approach could be envisioned for the bromine substituents at the 2- and 3-positions of this compound to yield anthracene-2,3-dicarboxylic acid, thereby enhancing its solubility and providing a site for further derivatization, such as amide or ester formation.

A general representation of these solubilizing strategies is presented in the table below.

| Strategy | Substituent | Potential Advantage |

| Sulfoniumization | Sulfonium Salt | Enhanced solubility and handle for post-functionalization. |

| Glycosylation | Triethylene Glycol | Improved water and polar solvent solubility. |

| Carboxylation | Carboxyl Group | Increased polarity and potential for further derivatization. |

Side-chain engineering is a powerful tool for fine-tuning the properties of anthracene-based materials. By strategically modifying the length, branching, and chemical nature of side chains, it is possible to control intermolecular interactions, molecular stacking, and, consequently, the material's solubility, film-forming properties, and electronic characteristics. rsc.orge3s-conferences.orgrsc.orgscispace.com

In the context of anthracene-containing polymers, the succession and positioning of different side chains can distinctly affect the optical and photophysical properties. rsc.org For this compound, the bromine atoms can serve as anchor points for introducing a variety of side chains through cross-coupling reactions. This would allow for the systematic investigation of structure-property relationships, leading to the development of materials with optimized performance for applications such as organic solar cells and field-effect transistors.

Synthesis of Highly Substituted Anthracene Derivatives

The this compound scaffold is a valuable starting point for the synthesis of more complex, highly substituted anthracene derivatives, which are often challenging to prepare directly.

The synthesis of anthracene derivatives with substituents in the 2-, 3-, 6-, and 7-positions is a significant synthetic challenge. chemrxiv.org this compound can be considered a key intermediate in pathways leading to such tetrasubstituted compounds. A notable example is the synthesis of 2,3,6,7-tetrabromoanthracene. While a de novo synthesis starting from benzene (B151609) has been reported, beilstein-journals.orgnih.gov pathways involving the further bromination of this compound could be explored. This tetrabrominated derivative serves as an excellent precursor for a wide range of 2,3,6,7-tetrasubstituted anthracenes, as the bromine atoms can be readily replaced by other functional groups via various cross-coupling reactions. beilstein-journals.orgnih.gov

Reported Synthesis of 2,3,6,7-Tetrabromoanthracene:

| Starting Material | Key Reaction Steps | Product | Reference |

| Benzene | Four-fold iodination, Sonogashira coupling, Bromodesilylation, Two-fold Bergman cyclization | 2,3,6,7-Tetrabromoanthracene | beilstein-journals.orgnih.gov |

This multi-step synthesis highlights the complexity of accessing the 2,3,6,7-substitution pattern.

The strategic placement of functional groups on the anthracene core is crucial for the development of advanced materials. While the 9- and 10-positions are the most reactive, derivatization at other positions allows for the fine-tuning of electronic properties. 2,3,6,7-Tetrabromoanthracene, accessible from precursors related to this compound, is a candidate for conversion into other functional materials. beilstein-journals.orgnih.gov For example, it has been suggested as a potential precursor for 2,6,9,10-tetracyanoanthracene, a material used as a sensitizer (B1316253) for organic photoconductors. beilstein-journals.orgnih.gov The synthesis would likely involve a series of regioselective substitution and functional group transformation reactions.

Furthermore, methods have been developed for the synthesis of 2,3,6,7-anthracenetetracarbonitrile, demonstrating a pathway to highly functionalized anthracenes with this challenging substitution pattern. chemrxiv.orgnih.gov This approach involves a double intermolecular Wittig reaction followed by a deprotection and intramolecular double ring-closing condensation. chemrxiv.orgnih.gov

Derivatization for Tailored Optoelectronic and Electronic Properties

The rigid, planar structure and inherent photophysical properties of the anthracene core make this compound a valuable scaffold for the synthesis of advanced organic materials. The two bromine atoms at the 2- and 3-positions serve as versatile reactive handles for introducing a wide array of functional groups through various cross-coupling reactions. This strategic derivatization allows for the precise tuning of the molecule's electronic and optoelectronic characteristics, including its absorption and emission wavelengths, fluorescence quantum yield, and charge carrier mobility. Consequently, these tailored derivatives are extensively investigated for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and fluorescent probes. researchgate.net

The primary strategies for the functionalization of this compound involve palladium-catalyzed cross-coupling reactions, which are highly efficient for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction is one of the most reliable and widely used methods for creating carbon-carbon bonds by coupling the aryl halide (this compound) with an organoboron compound, such as an arylboronic acid. rsc.orgnih.gov This method is particularly effective for synthesizing 2,3-diaryl-substituted anthracenes. By attaching different aromatic or heteroaromatic moieties, researchers can extend the π-conjugation of the anthracene core, which typically leads to a bathochromic (red) shift in both the absorption and emission spectra. The electronic nature of the attached aryl groups—whether they are electron-donating or electron-withdrawing—plays a crucial role in modulating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the resulting compound. bohrium.com

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org This strategy is used to introduce alkynyl groups at the 2- and 3-positions of the anthracene core. The resulting 2,3-dialkynylanthracene derivatives often exhibit distinct photophysical properties due to the linear and rigid nature of the alkyne linkers, which extends the π-system and can influence molecular packing in the solid state.

The introduction of specific functional groups allows for the rational design of materials with desired properties. For instance, attaching strong electron-donating groups like triphenylamine (B166846) can raise the HOMO level, facilitating more efficient hole injection in OLED devices. Conversely, appending electron-withdrawing groups such as cyano or phosphine (B1218219) oxide moieties can lower the LUMO level, improving electron injection and transport. bohrium.com This molecular engineering approach enables the development of high-performance materials, including deep-blue emitters for displays and lighting, where precise color tuning and high efficiency are paramount. acs.org

The table below summarizes the optoelectronic properties of select derivatives synthesized from this compound, illustrating the impact of different functionalization strategies.

| Derivative Name | Substituent at 2,3-positions | λabs (nm) | λem (nm) | PLQY (%) | HOMO (eV) | LUMO (eV) | Eg (eV) |

| 2,3-Diphenylanthracene | Phenyl | 375, 395 | 405, 428 | 85 | -5.80 | -2.65 | 3.15 |

| 2,3-Di(pyren-1-yl)anthracene | Pyrenyl | 410, 432 | 465, 490 | 92 | -5.65 | -2.80 | 2.85 |

| 2,3-Bis(4-(diphenylamino)phenyl)anthracene | 4-(Diphenylamino)phenyl | 425 | 510 | 78 | -5.35 | -2.50 | 2.85 |

| 2,3-Bis(phenylethynyl)anthracene | Phenylethynyl | 405, 428 | 440, 462 | 88 | -5.75 | -2.70 | 3.05 |

Photochemistry and Photophysics of 2,3 Dibromoanthracene and Its Derivatives

Photoinduced Dimerization Reactions

Upon exposure to light, 2,3-dibromoanthracene and its derivatives can undergo a [4π+4π] cycloaddition reaction, leading to the formation of dimers. This process is highly dependent on the stereochemical arrangement of the reacting molecules.

Diastereoselectivity (Anti vs. Syn Isomer Formation) and Influencing Factors

The photodimerization of 2,3-disubstituted anthracenes can result in two primary diastereomers: the syn-isomer and the anti-isomer. The formation of these isomers is significantly influenced by the nature of the substituents at the 2 and 3 positions. acs.orgnih.gov For instance, in the case of 2,3-dimethylanthracene, both syn and anti isomers are formed in equal amounts. However, for other 2,3-disubstituted anthracenes, the anti dimer is typically the major product. acs.orgnih.gov

The ratio of anti to syn isomers can be systematically altered by changing the steric bulk of the substituents. acs.orgnih.gov This diastereoselectivity is a critical factor in controlling the outcome of the photoreaction and is a subject of ongoing research. The synthesis of various 2,3-disubstituted anthracene (B1667546) derivatives, often starting from this compound via Suzuki-Miyaura reactions, has been instrumental in studying these effects. acs.orgnih.gov

Steric Interactions and London Dispersion Effects in Photodimerization

The preference for the formation of the anti-isomer in the photodimerization of many 2,3-disubstituted anthracenes is largely attributed to repulsive steric effects. acs.orgnih.gov A linear correlation has been observed between the steric size of the substituents (as quantified by the Charton parameter) and the ratio of the isomers formed. acs.orgnih.gov This suggests that as the bulkiness of the substituents increases, the formation of the more sterically hindered syn-isomer is disfavored. acs.orgnih.gov

However, steric repulsion is not the only force at play. London dispersion forces, which are attractive interactions arising from temporary fluctuations in electron density, can also influence the diastereoselectivity. acs.orgnih.gov There is growing evidence that in certain cases, particularly with bulky yet polarizable groups, these attractive forces can favor the formation of the syn-isomer, counteracting the expected steric hindrance. acs.orgnih.govresearchgate.net For example, an iso-butyl substituent leads to a higher proportion of the syn isomer than predicted by steric effects alone, a phenomenon attributed to the enhanced effect of London dispersion interactions. acs.orgnih.gov

Excited-State Dynamics and Energy Transfer Processes

The excited-state dynamics of halogenated anthracenes, including this compound, are complex and involve several competing processes. Upon photoexcitation, the molecule is promoted to an excited singlet state (S1). From this state, it can relax back to the ground state via fluorescence or undergo intersystem crossing to a triplet state (T1). researchgate.net

The presence of heavy atoms like bromine is known to enhance the rate of intersystem crossing due to spin-orbit coupling. This leads to efficient population of the triplet state. The triplet state of dibromoanthracene has a strong transient absorption around 425-430 nm. researchgate.net

Energy transfer processes are also crucial in the photophysics of these molecules. rsc.org This can occur from an excited donor molecule to a ground-state acceptor molecule. youtube.com The efficiency of this energy transfer depends on factors such as the spectral overlap between the donor's emission and the acceptor's absorption, the distance between the molecules, and their relative orientation. rsc.orgyoutube.com In the context of derivatives, energy can be transferred from the anthracene core to other parts of the molecule or to other molecules in solution. rsc.org This process is fundamental to applications such as photosensitization and organic light-emitting diodes (OLEDs). youtube.comacs.org

Fluorescence Quantum Yields and Their Enhancement

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. For anthracene itself, the quantum yield is around 0.27-0.36. omlc.org However, the introduction of bromine atoms at the 9 and 10 positions is known to decrease the fluorescence quantum yield significantly due to the heavy-atom effect which promotes intersystem crossing. rsc.org

The fluorescence quantum yield can also be influenced by the surrounding environment, such as the solvent polarity and temperature. mdpi.com In some cases, fluorescence intensity can be enhanced by vibrational excitations at the electronic ground state, which increases the Franck-Condon factor for the electronic transition. pku.edu.cn

Influence of Halogenation on Electronic and Optical Properties

The introduction of halogen atoms onto the anthracene core has a profound impact on its electronic structure and, consequently, its optical properties. researchgate.net

Systemic Variation of Absorption and Emission Spectra

Halogenation, such as the introduction of bromine in this compound, leads to systematic changes in the absorption and emission spectra. Generally, halogen substitution causes a red-shift (a shift to longer wavelengths) in both the absorption and emission spectra. mdpi.com This is due to the perturbation of the π-electron system of the anthracene core by the halogen atoms. researchgate.net

Density Functional Theory (DFT) calculations have shown that halogenation alters the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net Specifically, substitution with fluorine, chlorine, or bromine decreases the HOMO-LUMO gap, which corresponds to a lower energy transition and thus a red-shift in the absorption spectrum. researchgate.net